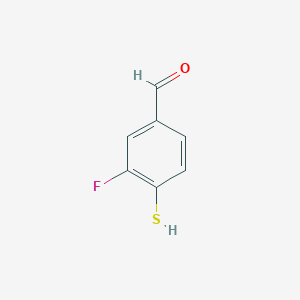
3-Fluoro-4-mercaptobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-mercaptobenzaldehyde is an organic compound with the molecular formula C7H5FOS It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by a fluorine atom and a mercapto (thiol) group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-mercaptobenzaldehyde typically involves the introduction of the fluorine and mercapto groups onto a benzaldehyde precursor. One common method involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzaldehyde.
Introduction of Mercapto Group: The mercapto group can be introduced via a nucleophilic substitution reaction using thiourea or a similar sulfur-containing reagent under basic conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Methods: Employing catalysts to improve reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-mercaptobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-Fluoro-4-sulfonylbenzaldehyde.
Reduction: 3-Fluoro-4-mercaptobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-4-mercaptobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-mercaptobenzaldehyde involves its reactive functional groups:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function.
Pathways Involved: The compound may interact with cellular pathways involving thiol-disulfide exchange reactions, affecting redox balance and signaling.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a mercapto group.
3-Fluoro-4-methylbenzaldehyde: Contains a methyl group instead of a mercapto group.
3-Fluoro-4-methoxybenzaldehyde: Features a methoxy group in place of the mercapto group.
Uniqueness
3-Fluoro-4-mercaptobenzaldehyde is unique due to the presence of both a fluorine atom and a mercapto group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.
Propiedades
Fórmula molecular |
C7H5FOS |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3-fluoro-4-sulfanylbenzaldehyde |
InChI |
InChI=1S/C7H5FOS/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H |
Clave InChI |
UPGPBLGMGYYFGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=O)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13190132.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13190139.png)



![4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13190163.png)

![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid](/img/structure/B13190174.png)



![4-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13190193.png)

